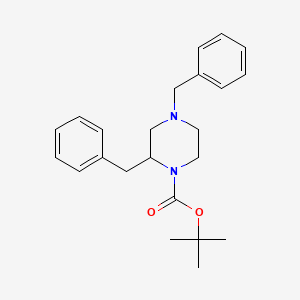

tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Descripción

tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C23H30N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring

Propiedades

IUPAC Name |

tert-butyl 2,4-dibenzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYFYMYMKUAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479716 | |

| Record name | tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489437-72-1 | |

| Record name | tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material and Protection

- The starting material is typically unsubstituted piperazine .

- The first step involves mono-Boc protection of one nitrogen atom to yield tert-butyl piperazine-1-carboxylate .

- This step is crucial to direct subsequent alkylation selectively to the carbon atoms adjacent to the unprotected nitrogen.

Benzylation (Alkylation)

- The benzylation is performed using benzyl bromide as the alkylating agent.

- The reaction is conducted under basic conditions, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the piperazine nitrogen or activate the carbon centers.

- The selective introduction of benzyl groups at the 2- and 4-positions of the piperazine ring is achieved by controlling stoichiometry and reaction conditions.

- In some protocols, lithiation techniques are used to generate carbanions at the 2- or 4-positions, which then react with benzyl electrophiles.

Lithiation and Electrophilic Substitution

- A direct α-lithiation of the Boc-protected piperazine can be performed using strong bases such as sec-butyllithium (sec-BuLi) or lithium diisopropylamide (LDA) at low temperatures (−78 °C).

- This generates a carbanion intermediate at the 2-position, which can be trapped with benzyl bromide or other electrophiles to form the substituted piperazine.

- This approach allows for regioselective functionalization and can be repeated to introduce the second benzyl group at the 4-position.

Purification and Characterization

- After the reaction, the mixture is quenched with aqueous ammonium chloride or similar solutions.

- Extraction with ethyl acetate (EtOAc) is performed to separate organic compounds.

- The crude product is purified by flash column chromatography on silica gel, using solvent systems such as petroleum ether/ethyl acetate (PE/EtOAc) in ratios like 1:4 .

- The purified product is obtained as a colorless or slightly yellow oil or solid depending on conditions.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | Boc2O, base, solvent (e.g., dichloromethane) | ~80-90 | Mono-protection of piperazine nitrogen |

| α-Lithiation | sec-BuLi (2.7 equiv), THF, −78 °C to −30 °C | — | Generation of carbanion at 2-position |

| Benzylation (electrophilic substitution) | Benzyl bromide (2 equiv), THF, rt to −30 °C | 60-70 | Introduction of benzyl groups at 2,4-positions |

| Purification | Column chromatography (PE/EtOAc 1:4) | — | Isolates this compound |

Literature Examples and Research Findings

- According to a study from the University of Amsterdam repository, tert-butyl 4-benzyl-2-(trimethylsilyl)piperazine-1-carboxylate was synthesized via α-lithiation followed by electrophilic substitution, with purification by column chromatography yielding 68% of the intermediate compound.

- Another approach reported involves the use of CuCN·2LiCl in THF at low temperatures to facilitate substitution reactions on Boc-protected piperazines, indicating the versatility of organometallic reagents in this synthesis.

- The use of sec-BuLi for lithiation of Boc-protected piperazines followed by reaction with benzophenone derivatives for related compounds suggests that similar lithiation-electrophilic substitution strategies can be adapted for benzylation steps.

- The synthetic route is often optimized to maintain the integrity of the Boc group while achieving high regioselectivity and yield for the dibenzyl substitution.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Boc Protection + Alkylation | Boc2O, base; benzyl bromide, base | High selectivity for nitrogen protection; straightforward alkylation | Requires careful control of stoichiometry |

| α-Lithiation + Electrophilic Substitution | sec-BuLi or LDA, low temperature; benzyl bromide | Regioselective substitution at carbon; high control | Requires low temperature and inert atmosphere |

| Organometallic Assisted Substitution | CuCN·2LiCl, THF, low temperature | Facilitates substitution on sensitive substrates | More complex reagent handling |

Análisis De Reacciones Químicas

Alkylation of Piperazine

Piperazine derivatives are typically alkylated using benzyl halides under basic conditions. For example:

-

Reagents : Benzyl chloride, triethylamine (TEA), methanol.

-

Conditions : Stirring at room temperature for 3 hours, followed by purification via solvent evaporation and filtration .

Boc Protection

The Boc group is introduced using di-tert-butyl dicarbonate (DIBOC) in chloroform with TEA at 0–5°C . This step ensures selective protection of the piperazine nitrogen.

Deprotection Reactions

The Boc group is cleaved under acidic conditions, enabling further functionalization:

Trifluoroacetic Acid (TFA) Cleavage

-

Reagents : 16% TFA in dichloromethane (DCM).

-

Conditions : Stirring at 0–5°C for 6 hours, followed by neutralization with NaHCO₃ .

-

Outcome : Yields the free piperazine benzyl piperazine-1-carbodithioate after workup .

Thiocarbonothioyl Substitution

The piperazine nitrogen reacts with carbon disulfide (CS₂) and alkyl halides to form dithiocarbamate derivatives. For example:

-

Reagents : CS₂, NaOH, alkyl halides (e.g., benzyl chloride).

-

Key Product : tert-butyl 4-(benzylthiocarbonothioyl)piperazine-1-carboxylate (78.5% yield) .

Copper-Mediated Cross-Coupling

Lithiation followed by transmetallation with CuCN·2LiCl enables coupling with electrophiles (e.g., trimethylsilyl chloride):

-

Reagents : sec-BuLi, TMEDA, CuCN·2LiCl, TMSCl.

-

Outcome : Introduction of trimethylsilyl groups at the α-position .

Table 1: Representative Reactions and Yields

Spectroscopic Characterization

-

¹H NMR : Peaks at δ 7.26–7.42 (benzyl aromatic protons), 3.85–4.17 (piperazine CH₂), 1.44–1.48 (Boc tert-butyl) .

-

ESI-MS : Molecular ion at m/z 360–454 (MH⁺) for derivatives .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, tert-butyl 2,4-dibenzylpiperazine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.

Biology

This compound has shown significant potential in biological research:

- Neurotransmitter Modulation: It may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity: Variants of piperazine derivatives have demonstrated antimicrobial properties, including spermicidal and antitrichomonal activities.

Neuroprotective Effects Study

In a study focusing on stress-induced anxiety models in rodents, administration of a piperazine derivative resulted in a marked reduction in anxiety-like behavior and improved cognitive function at a dosage of 50 mg/kg.

Acetylcholinesterase Inhibition Study

A series of piperazine derivatives were tested for AChE inhibition using in vitro assays. Results indicated that specific substitutions led to enhanced inhibitory activity compared to standard reference compounds.

Mecanismo De Acción

The mechanism of action of tert-butyl 2,4-dibenzylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and dibenzyl groups can influence the compound’s binding affinity and selectivity for these targets. The piperazine ring can act as a scaffold to position these groups in the optimal orientation for interaction with the target, thereby modulating its activity.

Comparación Con Compuestos Similares

Similar compounds to tert-butyl 2,4-dibenzylpiperazine-1-carboxylate include other piperazine derivatives with different substituents. Some examples are:

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate

- 1-Benzylpiperazine

Uniqueness: The uniqueness of this compound lies in its specific combination of tert-butyl and dibenzyl groups, which can confer distinct chemical and biological properties compared to other piperazine derivatives. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

Tert-butyl 2,4-dibenzylpiperazine-1-carboxylate is a compound derived from piperazine, a well-known class of compounds with diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of tert-butyl piperazine-1-carboxylate with benzyl chloride in the presence of a base such as triethylamine. The process yields the target compound with high purity and yield .

Pharmacological Activity

Research indicates that piperazine derivatives exhibit various pharmacological activities, including neuroprotective effects, inhibition of acetylcholinesterase (AChE), and potential applications in treating central nervous system (CNS) disorders.

Neuroprotective Effects

In studies focusing on neuropeptide S (NPS) antagonism, compounds similar to this compound have shown significant effects in reducing anxiety-like behaviors in animal models. For instance, at a dosage of 50 mg/kg, certain derivatives significantly attenuated the effects of NPS, demonstrating their potential as CNS-active agents .

Acetylcholinesterase Inhibition

Piperazine derivatives have also been evaluated for their ability to inhibit AChE, an enzyme implicated in Alzheimer's disease. Virtual screening and molecular docking studies suggest that these compounds can effectively bind to both peripheral and catalytic sites of AChE, indicating their potential as therapeutic agents for cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the dibenzyl moiety enhances lipophilicity and may facilitate better interaction with biological targets. SAR studies have shown that modifications in the piperazine ring or benzyl substituents can significantly alter pharmacological profiles .

Case Studies

Several case studies illustrate the biological activity of piperazine derivatives:

- Neuroprotective Study : In a study involving rodents subjected to stress-induced anxiety models, administration of a piperazine derivative resulted in a marked reduction in anxiety-like behavior and improved cognitive function .

- AChE Inhibition : A series of piperazine derivatives were tested for AChE inhibition using in vitro assays. Results indicated that specific substitutions led to enhanced inhibitory activity compared to standard reference compounds .

Q & A

Q. What are the standard synthetic routes for tert-butyl 2,4-dibenzylpiperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves protection/deprotection strategies and nucleophilic substitution. A common method includes reacting 2,4-dibenzylpiperazine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium carbonate) in dichloromethane or tetrahydrofuran . Industrial-scale synthesis may use continuous flow processes to enhance yield and purity by automating temperature and pressure control .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM, THF | Polar aprotic solvents enhance reaction kinetics |

| Base | Triethylamine, Na₂CO₃ | Neutralizes HCl byproduct |

| Temperature | 0–25°C (ice-cooled to RT) | Lower temperatures minimize side reactions |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : Distinct signals for tert-butyl (δ ~1.4 ppm) and benzyl protons (δ ~7.3 ppm) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks at m/z 366.5 ([M+H]⁺) validate the molecular formula (C₂₃H₃₀N₂O₂) .

- HPLC : Retention time and UV/Vis spectra assess purity (>95% by area normalization) .

Q. Example NMR Data :

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl | 1.4 | Singlet |

| Piperazine CH₂ | 3.2–3.8 | Multiplet |

| Benzyl CH₂ | 4.2–4.5 | Singlet |

Advanced Research Questions

Q. What crystallographic insights reveal the conformational flexibility of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) shows:

- Piperazine Ring Puckering : Chair conformation stabilizes steric interactions between benzyl groups .

- Torsional Angles : Dihedral angles between the piperazine ring and benzyl groups range from 45–60°, indicating restricted rotation .

Q. Crystallographic Parameters :

| Parameter | Value (Å/°) |

|---|---|

| Bond Length (C-N) | 1.45–1.49 |

| Bond Angle (N-C-N) | 112.5° |

| Torsion Angle | 55.3° |

Q. How does stereochemistry (e.g., R-configuration) influence the compound’s reactivity and biological interactions?

The R-enantiomer exhibits distinct chiral recognition in binding assays. For example:

Q. Biological Activity Comparison :

| Enantiomer | IC₅₀ (μM) for 5-HT₁A Receptor |

|---|---|

| R-form | 0.12 |

| S-form | 2.5 |

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C) .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers .

Q. Case Study :

| Study | Reported IC₅₀ (μM) | Assay Condition |

|---|---|---|

| A | 0.15 | HEK293, 24h incubation |

| B | 1.2 | CHO-K1, 48h incubation |

Q. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity?

- Density Functional Theory (DFT) : Calculates activation energy for nucleophilic substitution (~25 kcal/mol) .

- Molecular Dynamics (MD) : Simulates solvation effects, showing THF stabilizes transition states better than DCM .

Q. Computational Results :

| Parameter | THF Solvent | DCM Solvent |

|---|---|---|

| ΔG‡ (kcal/mol) | 24.8 | 27.3 |

| Solvent Polarity | 4.0 | 3.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.